N'-benzylidene-2-phenoxyacetohydrazide
Description
N'-Benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with benzaldehyde or substituted benzaldehydes. This class of compounds is characterized by a phenoxyacetohydrazide backbone linked to an aromatic aldehyde-derived Schiff base moiety. The general synthesis involves refluxing the hydrazide precursor with aldehydes in ethanol, often catalyzed by glacial acetic acid or hydrochloric acid, to yield the target hydrazones .
Key structural features include:
- Phenoxy group: Provides lipophilicity and influences molecular interactions.
- Hydrazide linkage (-NH-NH-): Imparts hydrogen-bonding capabilities.
- Benzylidene substituent: Modulates electronic properties and steric effects.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+ |
InChI Key |
LUKSFLWQOOVCOS-LFIBNONCSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical Properties
Data from spectroscopic and crystallographic studies:
Insights :
- Methoxy and fluoro substituents lower melting points compared to unsubstituted analogs, likely due to reduced crystallinity .
- IR spectra consistently show C=N stretching near 1600 cm⁻¹, confirming Schiff base formation .
Anti-inflammatory Activity:
- N'-(2-Hydroxybenzylidene)-2-phenoxyacetohydrazide demonstrated moderate COX-2 inhibition (IC₅₀ = 12 µM) in preliminary assays, attributed to the 2-hydroxy group’s ability to mimic phenolic NSAIDs .
- N'-Benzylidene-2-(4-methylcoumarin)acetohydrazide showed enhanced anti-inflammatory activity (IC₅₀ = 8 µM) due to the coumarin moiety’s π-π stacking with target enzymes .
Protein Binding (BSA Studies):
- N'-Benzylidene-2-phenylacetohydrazide (BPAH) exhibited a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, while N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) showed higher affinity (Kb = 3.5 × 10⁴ M⁻¹), suggesting hydroxyl groups enhance protein interactions .
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